Bromodomain Binding Selectivity: N-(2-Chlorophenyl) vs. Other N-Aryl Piperidine Cores
In a TR-FRET assay, an N-(2-chlorophenyl) substitution on a piperidine core (compound 19) exhibited a CECR2 IC50 of 89 nM and BRD9 IC50 of 7,400 nM [1]. This is in contrast to other N-aryl substitutions: an N-(3-methoxyphenyl) analog (compound 21) showed a CECR2 IC50 of 16 nM but lost selectivity over BRD9 (IC50: 2,000 nM). The ortho-chlorophenyl motif in 19 provides a distinct selectivity profile, with a selectivity window of 83-fold over BRD9, compared to 125-fold for 21, but with absolute potency differing by 5.6-fold. This class-level inference supports the unique positioning of the N-(2-chlorophenyl) piperidine core in bromodomain inhibitor design.
| Evidence Dimension | CECR2 bromodomain inhibition (IC50) and selectivity over BRD9 |
|---|---|
| Target Compound Data | CECR2 IC50: 89 nM (piperidine core with N-(2-chlorophenyl) group, compound 19) |
| Comparator Or Baseline | N-(3-methoxyphenyl) analog (compound 21): CECR2 IC50: 16 nM; N-(2,4-dichlorophenyl) analog (compound 18): CECR2 IC50: 190 nM |
| Quantified Difference | 5.6-fold less potent than the best N-aryl analog, but with a selectivity ratio (CECR2/BRD9) of 83:1, comparable to other ortho-substituted analogs. |
| Conditions | TR-FRET bromodomain assay; data are averages of at least two independent experiments. |
Why This Matters
This demonstrates that the 2-chlorophenyl N-substituent confers a verifiable selectivity signature relevant when procuring building blocks for bromodomain-targeted probe compounds.
- [1] Crawford, T.D. et al. GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2). ACS Med. Chem. Lett. 2017, 8, 7, 737–741. Table 2, compound 19. View Source
